![molecular formula C24H23ClFN5O2S B2834244 N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358708-23-2](/img/structure/B2834244.png)
N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of a similar compound, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), has been reported . The discovery of VU0418506 started from a common picolinamide core scaffold and evaluation of a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), have been characterized . It has suitable in vivo pharmacokinetic properties in three preclinical safety species .Scientific Research Applications
- The compound VU0418506, derived from the structure you provided, acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) .
- Leveraging the 3-chloro-4-fluorophenyl motif, researchers have identified inhibitors of tyrosinase from Agaricus bisporus .
Metabotropic Glutamate Receptor 4 (mGlu4) Modulation
Tyrosinase Inhibition for Skin Health
Pharmacokinetic Studies
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that is part of the metabotropic glutamate receptor family. It plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGlu4 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself. This results in an increased response at mGlu4, leading to enhanced glutamate signaling.
Pharmacokinetics
The compound has been described as having suitable in vivo pharmacokinetic properties in three preclinical safety species
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGlu4 activity. By enhancing the response of mGlu4 to glutamate, it can influence neuronal activity and neurotransmission. This has potential implications for various neurological conditions, including Parkinson’s disease .
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-7-5-14(2)6-8-16)34-13-20(32)27-17-9-10-19(26)18(25)11-17/h5-11H,4,12-13H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAAJXPKXFVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide |
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